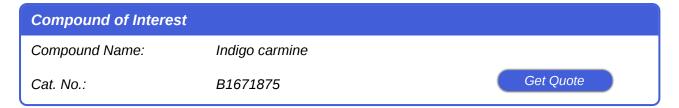


The Synthesis of Indigo Carmine: A Technical Guide for Researchers

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An In-depth Exploration of the Discovery, History, and Chemical Synthesis of a Versatile Dye

This technical guide provides a comprehensive overview of the discovery and synthesis of **Indigo Carmine**, a widely used blue dye with applications ranging from textiles to the pharmaceutical and food industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed historical context, experimental protocols, and quantitative data to support further research and application.

Introduction

Indigo Carmine, also known as indigotine or FD&C Blue #2, is the sodium salt of indigo-5,5'-disulfonic acid. Its discovery and synthesis are intrinsically linked to the history of indigo, one of the most ancient and important natural dyes. While natural indigo has been used for millennia, the advent of synthetic chemistry in the 19th century revolutionized its production and led to the development of derivatives like **Indigo Carmine**. This water-soluble analogue of indigo offers distinct advantages in various applications due to its solubility, which contrasts with the insolubility of its parent compound.

A Journey Through Time: Discovery and Synthesis History

The story of **Indigo Carmine** begins with the quest to understand and replicate the vibrant blue of natural indigo. The timeline below highlights the key milestones in the journey from the first



synthetic indigo to the industrial production of Indigo Carmine.

1743: German lawyer Johann Christian Barth discovers a method to make indigo water-soluble by treating it with sulfuric acid, creating the first semi-synthetic dye, which he named "Saxon Blue".[1][2][3]

1865: German chemist Adolf von Baeyer begins his seminal work on the chemical structure and synthesis of indigo.[4]

1878: Baeyer reports the first synthesis of indigo from isatin.[4]

1882: Baeyer and Viggo Drewsen develop the Baeyer-Drewsen indigo synthesis, preparing indigo from 2-nitrobenzaldehyde and acetone. While a significant academic achievement, this method was not commercially viable.

1890: Karl Heumann develops a synthesis route for indigo starting from N-phenylglycine. However, the yields were too low for industrial production.

1897: Heumann develops a second, more efficient synthesis route from anthranilic acid. This process is adopted by BASF for the first industrial-scale production of synthetic indigo.

1901: Johannes Pfleger, working for Hoechst, significantly improves upon Heumann's first synthesis by adding sodamide to the reaction mixture. This modification, known as the Heumann-Pfleger synthesis, increased yields to 90% and lowered the reaction temperature, making it a highly efficient industrial method.

The development of these industrial processes for synthetic indigo paved the way for the large-scale production of **Indigo Carmine** through the sulfonation of this readily available precursor.

From Indigo to Indigo Carmine: The Sulfonation Process

The conversion of indigo to **Indigo Carmine** is achieved through an electrophilic aromatic substitution reaction, specifically sulfonation. In this process, the insoluble indigo molecule reacts with a sulfonating agent, typically concentrated sulfuric acid or oleum (fuming sulfuric acid), to introduce two sulfonic acid groups onto the aromatic rings. This transformation renders the molecule water-soluble.



The overall reaction can be summarized as follows:

 $C_{16}H_{10}N_2O_2$ (Indigo) + $2H_2SO_4$ (Sulfuric Acid) \rightarrow $C_{16}H_{10}N_2O_8S_2$ (Indigo-5,5'-disulfonic acid) + $2H_2O$

The resulting indigo-5,5'-disulfonic acid is then neutralized with a base, such as sodium hydroxide, to yield the disodium salt, **Indigo Carmine**.

 $C_{16}H_{10}N_2O_8S_2 + 2NaOH \rightarrow C_{16}H_8N_2Na_2O_8S_2$ (Indigo Carmine) + $2H_2O$

Below is a diagram illustrating the sulfonation of indigo to form **Indigo Carmine**.

Caption: Sulfonation of Indigo to Indigo Carmine.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of indigo via the Baeyer-Drewsen method and the subsequent conversion to **Indigo Carmine**. These protocols are intended for laboratory-scale synthesis and should be performed with appropriate safety precautions.

Synthesis of Indigo (Baeyer-Drewsen Method)

This method, while not industrially viable, is a classic laboratory synthesis of indigo.

Materials:

- 2-Nitrobenzaldehyde
- Acetone
- Deionized water
- 1 M Sodium hydroxide (NaOH) solution
- Ethanol

Procedure:



- Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a flask.
- To this solution, add 35 mL of deionized water.
- While stirring, slowly add 5 mL of 1 M NaOH solution dropwise. The solution will darken, and a precipitate of indigo will form.
- Continue stirring the mixture for 10 minutes to ensure the reaction is complete.
- Isolate the indigo precipitate by vacuum filtration.
- Wash the solid with deionized water until the filtrate runs clear.
- Further wash the solid with two 20 mL portions of ethanol to remove any unreacted starting material and byproducts.
- Dry the purified indigo in a desiccator.

Synthesis of Indigo Carmine (Sulfonation of Indigo)

This protocol describes the conversion of the synthesized indigo into water-soluble **Indigo Carmine**.

Materials:

- Synthesized Indigo
- Concentrated sulfuric acid (96-98%)
- Deionized water
- Sodium chloride (NaCl)
- Sodium hydroxide (NaOH) solution (for pH adjustment if necessary)

Procedure:

 Carefully add 2.5 g of dry indigo powder to 30 mL of concentrated sulfuric acid in a beaker while stirring. The mixture should be gently heated to approximately 90°C in a water bath for

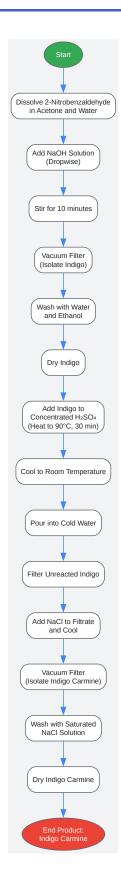


30 minutes.

- After 30 minutes, remove the beaker from the heat and allow it to cool to room temperature.
- Slowly and carefully pour the reaction mixture into 150 mL of cold deionized water with constant stirring. This will precipitate any unreacted indigo.
- Filter the solution to remove the unreacted indigo.
- To the filtrate, add 30 g of sodium chloride and stir until it is completely dissolved.
- Cool the solution in an ice bath or refrigerator for several hours to precipitate the Indigo
 Carmine.
- Collect the Indigo Carmine crystals by vacuum filtration.
- Wash the crystals with a saturated sodium chloride solution to remove impurities.
- Dry the final product in a desiccator.

Below is a workflow diagram for the synthesis of **Indigo Carmine** from 2-Nitrobenzaldehyde.





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Caption: Experimental workflow for Indigo Carmine synthesis.



Quantitative Data Summary

The following tables summarize key quantitative data related to the historical and modern synthesis of indigo and **Indigo Carmine**.

Table 1: Comparison of Industrial Indigo Synthesis Methods

Synthesis Method	Key Reactants	Catalyst/Ke y Reagent	Temperatur e (°C)	Yield (%)	Commercial ized
Heumann (1st)	N- phenylglycine	Molten alkali	~300	Low	No
Heumann (2nd)	Anthranilic acid	Molten alkali	-	70-90	1897 (BASF)
Heumann- Pfleger	N- phenylglycine	Sodamide (NaNH ₂)	~200	90	1901 (Hoechst)

Table 2: Typical Laboratory Synthesis Data for Indigo Carmine

Starting Material	Reagent	Reaction Time	Temperature (°C)	Typical Yield (%)
Indigo	Concentrated H ₂ SO ₄	30 minutes	90	Variable, dependent on reaction conditions and purification

Characterization of Indigo Carmine

The purity and identity of synthesized **Indigo Carmine** can be confirmed using various analytical techniques.

 High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of Indigo Carmine and detecting the presence of unreacted indigo or



monosulfonated byproducts. A common method involves using a C18 column with a gradient elution of water and methanol.

- UV-Vis Spectroscopy: Indigo Carmine in aqueous solution exhibits a characteristic strong absorption maximum at approximately 610 nm. This property can be used for quantitative analysis.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the Indigo Carmine molecule, including the sulfonic acid groups.

Conclusion

Carmine is a testament to the advancements in synthetic chemistry. From the early structural elucidation by Baeyer to the industrially efficient processes developed by Heumann and Pfleger, the synthesis of indigo and its derivatives has had a profound impact on various industries. The sulfonation of indigo to produce Indigo Carmine represents a key chemical modification that expands the utility of this classic chromophore. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore further applications and optimizations of this important dye.

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